2-(Methylthio)pyrimidine-5-carbonitrile
Overview
Description
2-(Methylthio)pyrimidine-5-carbonitrile is an organic compound with the molecular formula C6H5N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Biochemical Analysis
Biochemical Properties
2-(Methylthio)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound interacts with the ATP-binding site of EGFR, thereby inhibiting its kinase activity . The inhibition of EGFR by this compound leads to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound has shown interactions with other proteins and biomolecules involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated potent antiproliferative activity. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The influence of this compound on cell signaling pathways, such as the PI3K/AKT axis, further contributes to its anticancer effects . Moreover, this compound modulates gene expression and cellular metabolism, leading to the upregulation of pro-apoptotic genes and the downregulation of survival pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival. Additionally, this compound has been shown to inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the accumulation of apoptotic cells and the sustained suppression of cell proliferation . These findings highlight the potential of this compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. In preclinical studies, this compound has shown dose-dependent antiproliferative and pro-apoptotic effects . At lower doses, this compound effectively inhibits tumor growth without causing significant adverse effects . Higher doses may lead to toxicity and adverse reactions, including hepatotoxicity and myelosuppression . These findings underscore the importance of optimizing the dosage for safe and effective therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound interacts with intracellular proteins and accumulates in specific organelles . The localization and accumulation of this compound are influenced by its physicochemical properties and the presence of targeting signals .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and the nucleus, where it interacts with key regulatory proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . These modifications ensure that the compound reaches its intended site of action and exerts its biological effects effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-5-cyanopyrimidine with methanethiol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature between 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of pyrimidine.
Scientific Research Applications
2-(Methylthio)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/AKT pathway
Cancer Research: Derivatives of this compound have shown cytotoxic activity against various cancer cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer
Biological Studies: It is used in studies to understand the molecular mechanisms of apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine-5-carbonitrile and its derivatives involves inhibition of specific kinases. For example, it acts as an ATP mimetic to inhibit the activity of EGFR, leading to the disruption of downstream signaling pathways that promote cell proliferation and survival . Additionally, it inhibits the PI3K/AKT pathway, which is crucial for cell growth and survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure with an additional methoxyphenyl group, showing potential as a multi-acting inhibitor on the PI3K/AKT axis.
2-Chloro-5-cyanopyrimidine: A precursor in the synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile, used in various nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for targeted modifications to enhance its biological activity. Its ability to inhibit multiple kinases makes it a versatile scaffold for developing new therapeutic agents.
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVUCROTSCMJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518922 | |
Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-43-3 | |
Record name | 2-(Methylthio)-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 2-(Methylthio)pyrimidine-5-carbonitrile derivatives and their applications?
A1: this compound derivatives can be synthesized through various methods. One common approach involves a multicomponent reaction using an aldehyde, malononitrile, and S-methylisothiouronium iodide in the presence of a catalyst like MCM-41-NH2. [] This method offers advantages such as readily available starting materials, mild reaction conditions, and high yields. Another approach utilizes 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile as a starting material, which undergoes aminolysis followed by base-promoted cyclization to yield various substituted derivatives. [] These derivatives are being explored for their potential applications as anticancer agents, particularly by targeting the PI3K/AKT signaling pathway. []
Q2: How do structural modifications on the this compound scaffold influence its anticancer activity?
A2: Research suggests that introducing specific substituents to the core this compound structure can significantly impact its anticancer activity. For instance, linking an aromatic moiety via an N-containing bridge to the core structure was found to enhance cytotoxicity against MCF-7 and K562 cell lines. [] Notably, trimethoxy derivatives exhibited remarkable potency, specifically against the K562 leukemia cell line. This highlights the importance of SAR studies in optimizing the structure for desired biological activities and identifying potential lead compounds for further development.
Q3: What are the proposed mechanisms of action for this compound derivatives in inducing apoptosis in cancer cells?
A3: Studies point towards this compound derivatives, particularly the trimethoxy derivative (7f in the cited study), acting as potential PI3K/AKT pathway inhibitors. [] This inhibition leads to a cascade of events, including cell cycle arrest at the S-phase and subsequent induction of caspase-3 dependent apoptosis. Furthermore, these compounds appear to modulate the expression of key proteins within the PI3K/AKT pathway, such as PI3K, p-PI3K, AKT, p-AKT, Cyclin D1, and NFΚβ, further contributing to their antiproliferative effects. This mechanistic insight provides a foundation for further investigations into their therapeutic potential as anticancer agents.
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